4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride chemical properties
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride chemical properties
An In-Depth Technical Guide to 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is a bifunctional organic compound featuring a rigid, three-dimensional bicyclo[2.2.2]octane (BCO) core. This unique scaffold, functionalized with primary amino and tertiary hydroxyl groups at its bridgehead positions, has emerged as a valuable building block in modern medicinal chemistry. Its conformational rigidity and defined spatial orientation of functional groups make it an attractive alternative to traditional scaffolds like aromatic rings. This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic pathway, analytical characterization methods, and its pivotal role in the development of novel therapeutics, most notably as a key intermediate in the synthesis of selective ALK-2 inhibitors.
Introduction: The Bicyclo[2.2.2]octane Scaffold
In the landscape of drug design, the quest for molecular scaffolds that impart both structural rigidity and precise three-dimensional geometry is paramount. The bicyclo[2.2.2]octane (BCO) framework serves as a non-planar, saturated bioisostere of the phenyl group, offering a means to escape "flatland" and explore chemical space with greater structural diversity. This rigid cage-like structure minimizes conformational ambiguity, which can lead to improved target binding affinity and selectivity.
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride positions a nucleophilic amino group and a hydrogen-bond-donating hydroxyl group at opposite bridgehead positions (C4 and C1). This 1,4-disubstitution pattern creates a linear, rigid linker of defined length and vector, a highly desirable feature for constructing complex molecules and probing protein binding pockets. This guide serves as a technical resource for researchers and drug development professionals, detailing the core chemical properties and practical applications of this important synthetic intermediate.
Physicochemical and Structural Properties
The hydrochloride salt form of 4-aminobicyclo[2.2.2]octan-1-ol enhances its stability and solubility in polar solvents, making it convenient for storage and use in aqueous or polar organic reaction media.
| Property | Value | Source(s) |
| IUPAC Name | 4-aminobicyclo[2.2.2]octan-1-ol;hydrochloride | [1] |
| CAS Number | 1403864-74-3 | [2][3][4] |
| Molecular Formula | C₈H₁₅NO·HCl (or C₈H₁₆ClNO) | [2][3] |
| Molecular Weight | 177.67 g/mol | [2][3] |
| SMILES | C1CC2(CCC1(CC2)N)O.Cl | [2] |
| InChIKey | XOWRJAXBYGZUQY-UHFFFAOYSA-N (Free Base) | [1] |
| Physical Form | Solid / Powder | |
| Storage | Store at 10°C - 25°C in a well-closed container. | [2] |
The rigid BCO core locks the cyclohexane chairs into a boat-like conformation, with the C1 and C4 bridgehead carbons serving as anchor points for functionalization. This structure is fundamental to its utility, providing a predictable and stable molecular ruler for medicinal chemistry applications.
Synthesis and Purification
While multiple synthetic routes to the BCO core exist, a common strategy involves a Diels-Alder reaction as the key step for constructing the bicyclic framework. Subsequent functionalization steps are then required to install the amino and hydroxyl groups at the bridgehead positions. The following represents a plausible, multi-step synthetic workflow.
Caption: A plausible synthetic workflow for 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride.
Representative Experimental Protocol: Synthesis
Causality: This protocol is conceptual and illustrates a common strategic approach. Reductive amination is a standard method for converting ketones to amines. The conversion of the remaining ketone to an alcohol followed by introduction and subsequent reduction of an azide is a reliable way to install the second amino/hydroxyl functionality, avoiding side reactions.
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Step 1: Reductive Amination of Bicyclo[2.2.2]octane-1,4-dione.
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To a solution of bicyclo[2.2.2]octane-1,4-dione in methanol, add ammonium acetate and sodium cyanoborohydride.
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Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
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Quench the reaction carefully with aqueous HCl, then basify with NaOH.
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Extract the product, 4-aminobicyclo[2.2.2]octan-1-one, with an organic solvent like dichloromethane. Dry and concentrate to yield the crude product.
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Step 2: Reduction of the Ketone.
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Dissolve the crude aminoketone from Step 1 in methanol and cool to 0°C.
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Add sodium borohydride portion-wise, maintaining the temperature.
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Allow the reaction to warm to room temperature and stir until completion.
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Work up the reaction to isolate 4-aminobicyclo[2.2.2]octan-1-ol.
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Step 3: Purification and Salt Formation.
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Purify the crude 4-aminobicyclo[2.2.2]octan-1-ol via column chromatography or crystallization.
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Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.
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Add a stoichiometric amount of HCl (e.g., as a solution in ether) dropwise with stirring.
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Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride as a solid.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic techniques is employed for this self-validating process.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the bicyclic cage protons, typically in the aliphatic region (1.5-2.5 ppm). A broad singlet for the -OH proton and a broad signal for the -NH₃⁺ protons, which may exchange with D₂O. |
| ¹³C NMR | A distinct number of signals corresponding to the symmetry of the molecule. Signals for the two bridgehead carbons (C-OH and C-NH₃⁺) would be downfield from the methylene carbons of the cage. |
| FTIR (KBr) | Broad absorption band around 3200-3400 cm⁻¹ (O-H stretch). Broad absorptions from 2500-3000 cm⁻¹ (N-H stretch of the ammonium salt). C-H stretching just below 3000 cm⁻¹. |
| Mass Spec (ESI+) | The molecular ion peak corresponding to the free base [M+H]⁺ at m/z = 142.12. |
Protocol: Sample Preparation for Analysis
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NMR Spectroscopy: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical; D₂O will result in the exchange of the labile O-H and N-H protons with deuterium, causing their signals to disappear from the spectrum, which can be a useful diagnostic tool.
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FTIR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, run as a mull if the compound is sensitive to pressure.
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Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water. Introduce the solution into the electrospray ionization (ESI) source. The positive ion mode is used to detect the protonated molecule of the free amine.
Reactivity and Applications in Drug Development
The primary value of 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride lies in its utility as a bifunctional building block. The primary amine is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and urea/thiourea formation.
Key Application: Synthesis of ALK-2 Inhibitors
A significant and well-documented application is its use as a key fragment in the synthesis of selective activin receptor-like kinase-2 (ALK-2) inhibitors.[5][6][7] These inhibitors are being investigated for the treatment of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation.[7]
In this context, the amino group of 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride is coupled with a carboxylic acid moiety on the main drug scaffold, typically an aminopyridine derivative.[5][6]
Caption: Workflow for HATU-mediated amide coupling using the title compound.
Protocol: HATU-Mediated Amide Coupling
Causality: This protocol is based on methodologies described in patents for ALK-2 inhibitors.[5][7] HATU is chosen as the coupling reagent because it is highly efficient at activating carboxylic acids for amidation and operates under mild conditions, minimizing racemization and side reactions. A non-nucleophilic base like N-methylmorpholine (NMM) is required to neutralize the hydrochloride salt, freeing the primary amine for reaction, and to scavenge the acid produced during the reaction.
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Reactant Preparation: In a dry reaction flask under a nitrogen atmosphere, dissolve the carboxylic acid starting material (1.0 eq) in an anhydrous polar aprotic solvent such as DMF.
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Addition of Amine: Add 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride (1.2-1.5 eq).
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Base and Coupling Agent: Add N-methylmorpholine (NMM) (2.0-2.5 eq) to the mixture, followed by the addition of HATU (1.2-1.5 eq).
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Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor progress by LC-MS to confirm the formation of the desired product mass.
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Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final coupled product.
Safety, Handling, and Storage
While specific toxicological data for this compound is not thoroughly investigated, data from structurally related aminobicycloalkane hydrochlorides suggest that it should be handled with care.[8]
| GHS Information | Details |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H335: May cause respiratory irritation.[8] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
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Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Avoid dust formation.
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Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is more than a simple chemical; it is an enabling tool for the modern medicinal chemist. Its rigid three-dimensional structure provides a robust scaffold for building complex molecular architectures with precise control over the spatial arrangement of pharmacophoric elements. Its proven application in the synthesis of advanced clinical candidates, such as ALK-2 inhibitors, underscores its importance and validates the strategic use of saturated bicyclic systems in drug discovery. As researchers continue to move beyond flat, aromatic structures, the utility of building blocks like 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride is set to expand, paving the way for the next generation of selective and potent therapeutics.
References
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PubChem. (n.d.). 4-Aminobicyclo(2.2.2)octan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Palkó, M., Sohár, P., & Fülöp, F. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7705. Available from: [Link]
- DuPont. (2018). Synthesis of bicyclo[2.2.2]octanes. U.S. Patent No. US10633315B2.
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Palkó, M., Sohár, P., & Fülöp, F. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. ResearchGate. Available from: [Link]
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Siatra-Papastaikoudi, T., et al. (2001). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 6(1), 101-109. Available from: [Link]
- Novartis AG. (2021). Aminopyridine derivatives and their use as selective alk-2 inhibitors. U.S. Patent Application No. US20210155606A1.
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MDPI. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from: [Link]
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Siatra-Papastaikoudi, T., et al. (2001). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. PubMed. Available from: [Link]
- Novartis AG. (2018). Aminopyridine derivatives and their use as selective alk-2 inhibitors. WIPO Patent Application No. WO2018014829A1.
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NIST. (n.d.). Bicyclo[2.2.2]oct-2-ene. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Novartis AG. (2020). Aminopyridine derivatives and their use as selective ALK-2 inhibitors. U.S. Patent No. US10710980B2.
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